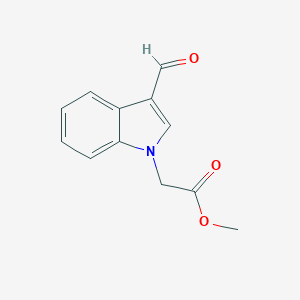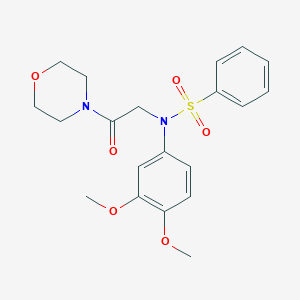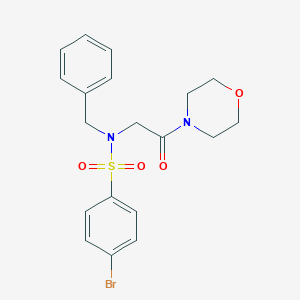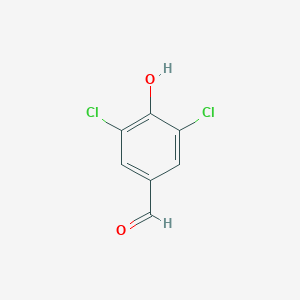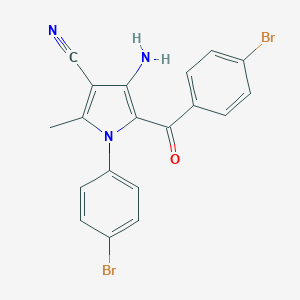
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile, also known as BB-94, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. BB-94 belongs to a class of compounds known as matrix metalloproteinase inhibitors (MMPIs), which have been studied for their ability to inhibit the activity of enzymes involved in various physiological and pathological processes.
Mechanism Of Action
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile works by binding to the active site of matrix metalloproteinases, preventing them from breaking down extracellular matrix proteins. This inhibition can lead to a decrease in tumor growth and metastasis, as well as a reduction in tissue remodeling associated with cardiovascular disease and inflammatory disorders.
Biochemical And Physiological Effects
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile has been shown to have a variety of biochemical and physiological effects, including inhibition of tumor growth and metastasis, reduction of atherosclerosis, and modulation of inflammatory processes. These effects are thought to be due to the inhibition of matrix metalloproteinases and subsequent changes in extracellular matrix protein turnover.
Advantages And Limitations For Lab Experiments
One advantage of 4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile is its specificity for matrix metalloproteinases, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, 4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile can also have off-target effects, and its use may be limited by its toxicity and stability in vivo.
Future Directions
Future research on 4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile may focus on improving its specificity and reducing its toxicity, as well as exploring its potential use in combination with other therapeutic agents. Additionally, the development of new MMPIs with improved properties may lead to new avenues for scientific research and therapeutic intervention.
Synthesis Methods
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile can be synthesized using a variety of methods, including the reaction of 4-bromobenzoyl chloride with 4-bromophenylacetonitrile, followed by the addition of 2-methyl-1H-pyrrole-3-carbonitrile and ammonia. Other methods involve the use of different reagents and reaction conditions, but the overall goal is to produce a pure and stable form of 4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile for use in scientific research.
Scientific Research Applications
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile has been studied for its potential use in a variety of scientific research applications, including cancer therapy, cardiovascular disease, and inflammatory disorders. MMPIs like 4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile are known to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This activity has been linked to various pathological processes, including tumor growth and metastasis, atherosclerosis, and tissue remodeling.
properties
CAS RN |
5264-90-4 |
|---|---|
Product Name |
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile |
Molecular Formula |
C19H13Br2N3O |
Molecular Weight |
459.1 g/mol |
IUPAC Name |
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C19H13Br2N3O/c1-11-16(10-22)17(23)18(19(25)12-2-4-13(20)5-3-12)24(11)15-8-6-14(21)7-9-15/h2-9H,23H2,1H3 |
InChI Key |
MNZFZOLJVOULHL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(N1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Br)N)C#N |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Br)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)

![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)
